5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
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Overview
Description
5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one: is a heterocyclic organic compound that features an oxazolidinone ring substituted with a hydroxyphenyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-hydroxybenzaldehyde with an amino alcohol, followed by cyclization under acidic or basic conditions. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxy group in the phenyl ring can undergo oxidation to form quinones.
Reduction: The oxazolidinone ring can be reduced to form the corresponding amino alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, leading to the formation of various ethers and esters.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Amino alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Chemistry: In chemistry, 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one is used as a building block for the synthesis of more complex molecules. It can serve as a precursor for various functionalized derivatives.
Biology: In biological research, this compound may be studied for its potential biological activity, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act as enzyme inhibitors or receptor modulators, contributing to the development of new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the synthesis of polymers and other materials with specific properties. Its unique structure allows for the creation of materials with enhanced stability and functionality.
Mechanism of Action
The mechanism of action of 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the specific biological context and the nature of the derivatives used.
Comparison with Similar Compounds
- 5-(4-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
- 5-(2-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one
- 5-(3-methoxyphenyl)-3-methyl-1,3-oxazolidin-2-one
Comparison: Compared to its analogs, 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one is unique due to the position of the hydroxy group on the phenyl ring. This positional difference can significantly affect the compound’s reactivity and interaction with biological targets. For instance, the 3-hydroxy position may offer different hydrogen bonding capabilities compared to the 2- or 4-hydroxy positions, leading to variations in biological activity and chemical behavior.
Properties
IUPAC Name |
5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-6-9(14-10(11)13)7-3-2-4-8(12)5-7/h2-5,9,12H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMKOBHGSFGXCHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(OC1=O)C2=CC(=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112710-46-0 |
Source
|
Record name | 5-(3-hydroxyphenyl)-3-methyl-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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